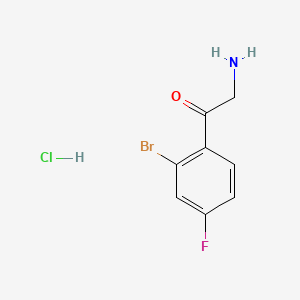![molecular formula C8H15NO3 B13521074 Ethyl 2-[(oxetan-3-yl)amino]propanoate](/img/structure/B13521074.png)
Ethyl 2-[(oxetan-3-yl)amino]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-[(oxetan-3-yl)amino]propanoate is a chemical compound that features an oxetane ring, which is a four-membered cyclic ether
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(oxetan-3-yl)amino]propanoate typically involves the formation of the oxetane ring followed by the introduction of the amino group and ester functionality. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the oxetane ring can be synthesized through intramolecular cyclization reactions involving epoxides or halohydrins .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of specific catalysts and reaction conditions to facilitate the cyclization and subsequent functionalization steps. The process may also involve purification techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-[(oxetan-3-yl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the ester or amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the oxetane ring or the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like peroxy acids for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxetane ring can lead to ring-opened products, while substitution reactions can introduce new functional groups at specific positions on the molecule .
Applications De Recherche Scientifique
Ethyl 2-[(oxetan-3-yl)amino]propanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ethyl 2-[(oxetan-3-yl)amino]propanoate involves its interaction with molecular targets through its functional groups. The oxetane ring can participate in ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The amino and ester groups can also engage in hydrogen bonding and other interactions with target proteins or enzymes, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to ethyl 2-[(oxetan-3-yl)amino]propanoate include other oxetane derivatives and amino acid esters. Examples include:
- Mthis compound
- Ethyl 3-[(oxetan-3-yl)amino]propanoate
- Azetidine derivatives
Uniqueness
This compound is unique due to its specific combination of an oxetane ring, an amino group, and an ester functionality. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl 2-(oxetan-3-ylamino)propanoate |
InChI |
InChI=1S/C8H15NO3/c1-3-12-8(10)6(2)9-7-4-11-5-7/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
ANTMNCLCQFZZKX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)NC1COC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
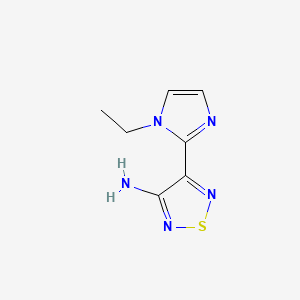
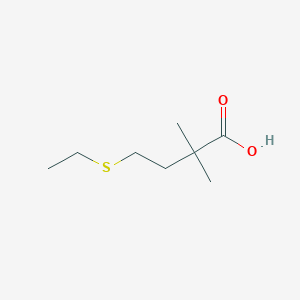
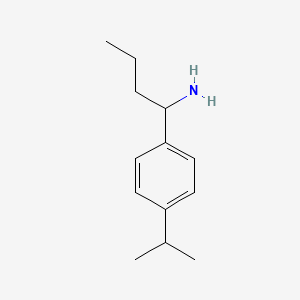
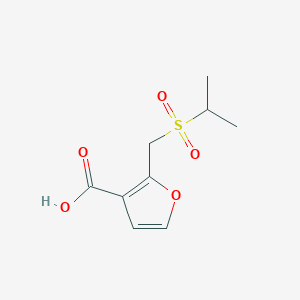
![2-Amino-3-[3,4-bis(benzyloxy)phenyl]propanamide](/img/structure/B13521026.png)
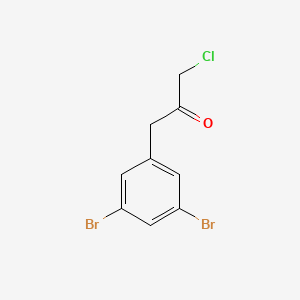
![Ethyl 2-(2-azaspiro[3.3]heptan-6-yl)acetate](/img/structure/B13521034.png)
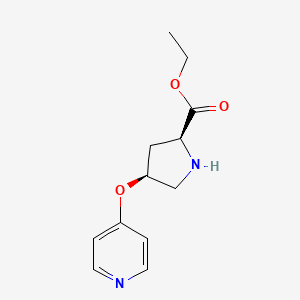
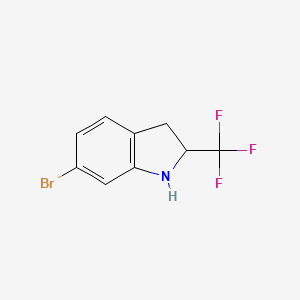
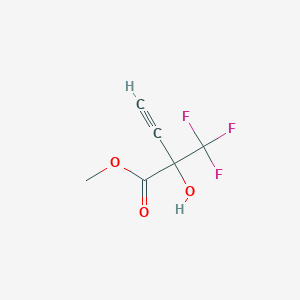
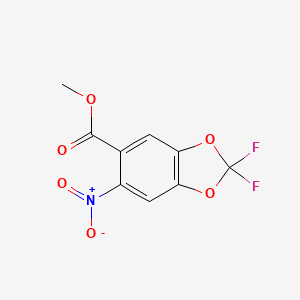
![2-Chloro-1-[4-(propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B13521069.png)
